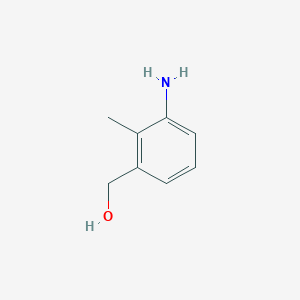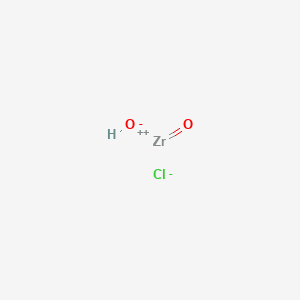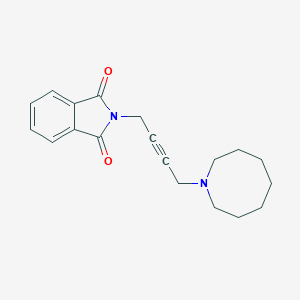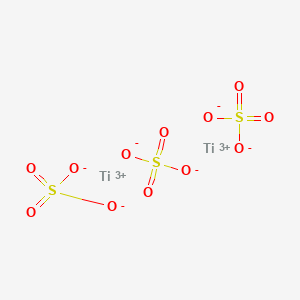
(3-氨基-2-甲基苯基)甲醇
描述
Synthesis Analysis
The synthesis of “(3-Amino-2-methylphenyl)methanol” involves a solution of 2-methyl-3-nitrobenzyl alcohol (2.0 g, 12 mmol) in ethanol (100 ml) that was hydrogenated over 10% palladium/charcoal (0.1 g) for 2 hours, at an initial pressure of 3.5 bar. The solution was filtered through celite and evaporated to give 3-amino-2-methylbenzyl alcohol (1.67 g, quantitative), m.p. 104°-106°.Molecular Structure Analysis
The molecular formula of “(3-Amino-2-methylphenyl)methanol” is C8H11NO. The InChI Key is UVYZMJMDIMWDNJ-UHFFFAOYSA-N. The Canonical SMILES is CC1=C (C=CC=C1N)CO.Physical And Chemical Properties Analysis
“(3-Amino-2-methylphenyl)methanol” is a colorless, water-soluble solid with a molecular weight of 143.2 g/mol. The physical and chemical properties of “(3-Amino-2-methylphenyl)methanol” are not directly reported in the papers.科学研究应用
Synthesis of N-Methylanilines
(3-Amino-2-methylphenyl)methanol: serves as a precursor in the synthesis of N-methylanilines through a process catalyzed by cyclometalated ruthenium complexes . This method, known as hydrogen autotransfer, is significant for its mild conditions and practicality, using NaOH as a base and proceeding at 60°C. N-methylanilines are important intermediates in organic synthesis, particularly for influencing the lipophilicity of bioactive compounds, making them more biologically accessible.
Creation of Indole Derivatives
The compound can be utilized in the formation of indole derivatives, which have a wide range of biological activities . Indoles are integral to many synthetic drug molecules and bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents. The indole nucleus is found in many bioactive aromatic compounds, showcasing its clinical and biological applications.
Development of Antiviral Agents
Research indicates that derivatives of (3-Amino-2-methylphenyl)methanol can be prepared to act as antiviral agents . These derivatives have shown inhibitory activity against various viruses, including influenza A, highlighting their potential in antiviral therapy.
Anti-Inflammatory Applications
The structural flexibility of (3-Amino-2-methylphenyl)methanol allows for the synthesis of compounds with anti-inflammatory properties . By modifying the compound’s structure, researchers can develop new molecules that may serve as effective anti-inflammatory agents.
Anticancer Research
Modifications of (3-Amino-2-methylphenyl)methanol can lead to the creation of compounds with potential anticancer activities . These compounds can be designed to target specific pathways involved in cancer cell proliferation and survival.
Antioxidant Properties
The compound’s framework can be adapted to synthesize antioxidants . Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.
Antimicrobial and Antitubercular Activity
Derivatives of (3-Amino-2-methylphenyl)methanol can be engineered to exhibit antimicrobial and antitubercular activities . These activities are essential in the fight against bacterial infections, including drug-resistant strains.
Role in Plant Hormone Synthesis
The compound can also be involved in the synthesis of plant hormones such as indole-3-acetic acid, which is produced by the degradation of tryptophan in higher plants . This application is crucial for agricultural research and the development of growth-promoting agents.
安全和危害
“(3-Amino-2-methylphenyl)methanol” is harmful if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water after skin contact, and wearing protective gloves/protective clothing/eye protection .
作用机制
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
Related compounds have been shown to interact with their targets in various ways, leading to changes in cellular function . For instance, some indole derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Related compounds such as indole derivatives have been shown to influence a variety of biochemical pathways . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
Related compounds have been shown to have diverse biological activities, suggesting that (3-amino-2-methylphenyl)methanol may also have a broad range of effects .
属性
IUPAC Name |
(3-amino-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYZMJMDIMWDNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341940 | |
| Record name | (3-Amino-2-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-2-methylphenyl)methanol | |
CAS RN |
83647-42-1 | |
| Record name | 3-Amino-2-methylbenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83647-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Amino-2-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-amino-2-methylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B104656.png)




![8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole](/img/structure/B104667.png)




